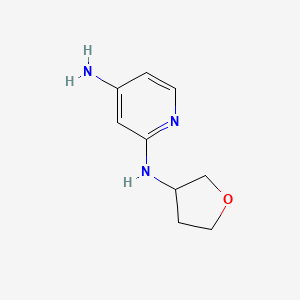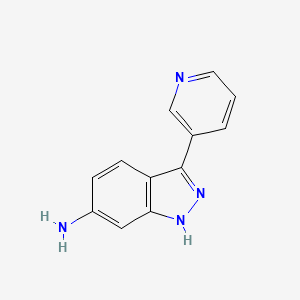![molecular formula C24H28ClN3O3 B13865855 2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol](/img/structure/B13865855.png)
2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol is a complex organic compound that features a quinoline moiety, a pyridine ring, and a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with functionalized allylic iodide using metallic indium in anhydrous DMF as a solvent at ambient temperature . The structure of the synthesized compound is confirmed through elemental analysis and spectral data.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of scalable and cost-effective reagents and solvents.
化学反応の分析
Types of Reactions
2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.
科学的研究の応用
2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol has several scientific research applications:
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The compound may also modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
2-chloro-4-((6,7-dimethoxyquinazolin-4-yl)oxy)aniline: This compound shares the quinoline moiety and exhibits similar biological activities.
N-(5-((6,7-dimethoxyquinolin-4-yl)oxy)pyridin-2-yl)-1-propyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxamide hydrochloride: Another compound with a quinoline moiety, used as an inhibitor of receptor tyrosine kinases.
Uniqueness
2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol is unique due to its combination of a quinoline moiety, a pyridine ring, and a piperidine ring, which confer distinct chemical and biological properties
特性
分子式 |
C24H28ClN3O3 |
|---|---|
分子量 |
441.9 g/mol |
IUPAC名 |
2-[1-[3-chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol |
InChI |
InChI=1S/C24H28ClN3O3/c1-24(2,29)16-6-9-28(10-7-16)23-19(25)11-15(14-27-23)17-5-8-26-20-13-22(31-4)21(30-3)12-18(17)20/h5,8,11-14,16,29H,6-7,9-10H2,1-4H3 |
InChIキー |
XRXHUWALKWYNJN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCN(CC1)C2=C(C=C(C=N2)C3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)







![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)



![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)
